(4-(2-Morpholinoethyl)phenyl)boronic acid
Overview
Description
(4-(2-Morpholinoethyl)phenyl)boronic acid is an organic compound with the molecular formula C12H18BNO3. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a morpholinoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Morpholinoethyl)phenyl)boronic acid typically involves the reaction of 4-bromo-2-(morpholinoethyl)benzene with a boronic acid derivative under Suzuki-Miyaura coupling conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures, including extraction and purification by column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4-(2-Morpholinoethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: The compound can be reduced to form the corresponding boronate ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.
Major Products Formed
Oxidation: 4-(2-Morpholinoethyl)phenol.
Reduction: 4-(2-Morpholinoethyl)phenylboronate ester.
Substitution: 4-(2-Morpholinoethyl)-2-nitrophenylboronic acid (nitration); 4-(2-Morpholinoethyl)-2-bromophenylboronic acid (bromination).
Scientific Research Applications
(4-(2-Morpholinoethyl)phenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura coupling reactions.
Biology: Investigated for its potential as a protease inhibitor and its role in enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug development, particularly in the design of boron-containing drugs for cancer therapy.
Mechanism of Action
The mechanism of action of (4-(2-Morpholinoethyl)phenyl)boronic acid involves its interaction with molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is particularly relevant in the inhibition of serine proteases and other enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the morpholinoethyl group, making it less versatile in certain applications.
(4-(2-Piperidinoethyl)phenyl)boronic acid: Similar structure but with a piperidine ring instead of a morpholine ring, which may affect its reactivity and biological activity.
(4-(2-Dimethylaminoethyl)phenyl)boronic acid: Contains a dimethylamino group instead of a morpholino group, influencing its chemical properties and applications.
Uniqueness
(4-(2-Morpholinoethyl)phenyl)boronic acid is unique due to the presence of the morpholinoethyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable tool in various research and industrial applications .
Properties
IUPAC Name |
[4-(2-morpholin-4-ylethyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c15-13(16)12-3-1-11(2-4-12)5-6-14-7-9-17-10-8-14/h1-4,15-16H,5-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYDRHSRCNEXMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCN2CCOCC2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670534 | |
Record name | {4-[2-(Morpholin-4-yl)ethyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-55-8 | |
Record name | {4-[2-(Morpholin-4-yl)ethyl]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90670534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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